Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide
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Overview
Description
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring. Its molecular formula is C14H21Cl2N4O3PS, and it has a molecular weight of 427.30 g/mol .
Preparation Methods
The synthesis of Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide involves multiple steps. One common synthetic route includes the reaction of bis(2-chloroethyl)amine with a suitable oxazaphosphorin precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the oxazaphosphorin ring . Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Benzamide, N-(((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)-, P-oxide can be compared with similar compounds such as:
Benzenesulfonamide, 4-((((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)hydroxyamino)carbonyl)amino)-, P-oxide: This compound has a similar structure but includes a sulfonamide group instead of a benzamide group.
Glycine, N-[[[2-[bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl]hydroxyamino]carbonyl]-, phenylmethyl ester, P-oxide: This compound features a glycine derivative instead of a benzamide group.
Properties
CAS No. |
97139-46-3 |
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Molecular Formula |
C15H21Cl2N4O5P |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
N-[[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-hydroxycarbamoyl]-4-oxocyclohexa-1,5-diene-1-carboxamide |
InChI |
InChI=1S/C15H21Cl2N4O5P/c16-6-8-20(9-7-17)27-19-13(5-10-26-27)21(25)15(24)18-14(23)11-1-3-12(22)4-2-11/h1-3,13,19,25H,4-10H2,(H,18,23,24) |
InChI Key |
GYUFDXNQYRDPGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(NC1N(C(=O)NC(=O)C2=CCC(=O)C=C2)O)N(CCCl)CCCl |
Origin of Product |
United States |
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